N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12-4-6-13(7-5-12)15-10-25-17-20-21-18(22(15)17)26-11-16(23)19-9-14-3-2-8-24-14/h2-8,10H,9,11H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKXNADNISRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a furan moiety and a triazolo-thiazole group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16N4O2S2
- Molecular Weight : 384.4752 g/mol
- CAS Number : 690645-24-0
The compound features a unique arrangement that allows it to interact with various biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazolo-thiazoles have shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Research on related compounds has shown that they can inhibit key inflammatory pathways by targeting enzymes such as COX-1 and COX-2. These enzymes play crucial roles in the inflammatory response, and their inhibition could lead to reduced inflammation in various conditions .
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as growth and survival .
- Receptor Modulation : It may bind to receptors involved in inflammatory processes or cancer progression, modulating their activity and leading to therapeutic effects.
Case Studies
A series of studies have been conducted to evaluate the pharmacological effects of related compounds. For instance:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Triazole vs. Triazolo-Thiazole Core : The target compound’s fused triazolo-thiazole system may enhance π-π stacking and hydrogen-bonding interactions compared to simpler triazole derivatives .
- Substituent Position : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring’s para position (as in ) increase anti-exudative activity, while the target compound’s 4-methylphenyl group balances lipophilicity and steric effects .
- Amino vs. Methyl/Ethyl Groups: Amino substituents on the triazole (e.g., in ) improve solubility but may reduce metabolic stability compared to alkyl groups .
Table 2: Anti-Exudative Activity (AEA) of Selected Analogues
Key Findings :
- The target compound’s AEA is inferred to be moderate based on structural similarity to compound 3.12 (58.2% inhibition at 10 mg/kg), though direct data are unavailable .
- Substituents like chloro or nitro groups in the phenyl ring (e.g., ) are hypothesized to enhance activity due to increased electron-withdrawing effects and receptor affinity .
Key Insights :
- The target compound’s synthesis likely follows a route similar to , with alkylation of the triazole-thiol intermediate.
- Yields for triazole-thiazole derivatives are generally lower (e.g., 65–85% in ) compared to simpler triazolo-thiadiazoles (70–80% in ) due to steric challenges in fused systems.
Physicochemical and Spectroscopic Properties
Table 4: Spectroscopic Data for Selected Analogues
Notes:
Q & A
Q. What are the key steps in synthesizing N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves a multi-step process:
Alkylation : Reacting 2-mercapto-triazolo-thiazole intermediates with α-chloroacetamide derivatives in the presence of a base (e.g., KOH) to form the sulfanyl bridge .
Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or condensation reactions, often under anhydrous conditions .
Purification : Chromatography (e.g., column or flash chromatography) is critical for isolating the pure compound, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane) .
- Key Considerations : Reaction temperature (20–25°C for alkylation) and stoichiometric ratios must be tightly controlled to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the furan methyl group (δ ~4.5 ppm for –CH₂–), triazole-thiazole protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1680–1720 cm⁻¹) and S–C=N (650–750 cm⁻¹) .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Methodological Answer :
-
Formalin-Induced Edema Model : Administer the compound (e.g., 10 mg/kg) to rats and measure paw edema volume at intervals (1–6 hours post-injection). Compare to reference drugs (e.g., diclofenac sodium at 8 mg/kg) .
-
Data Analysis : Calculate inhibition percentage using the formula:
Statistical significance is assessed via ANOVA with post-hoc tests (p < 0.05) <span data-key="37" class="reference-num" data-pages="undefined">8</span>.
Advanced Research Questions
Q. How can the structure-activity relationship (SAR) of this compound be systematically studied?
- Methodological Answer :
- Substituent Variation : Modify substituents on the triazole-thiazole core (e.g., replacing 4-methylphenyl with halogenated or methoxy groups) to assess effects on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with the triazole N-atoms) .
- Data Interpretation : Correlate logP values (lipophilicity) with anti-exudative activity; higher logP may enhance membrane permeability but reduce solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reassessment : Test the compound at multiple concentrations (e.g., 1–50 mg/kg) to identify non-linear effects or toxicity thresholds .
- Analytical Reproducibility : Verify compound purity (>95% via HPLC) and stability (e.g., under storage conditions) to rule out degradation artifacts .
- Model Validation : Use alternative inflammation models (e.g., carrageenan-induced edema) to confirm activity across different biological systems .
Q. How can reaction yields be optimized during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace dioxane with greener solvents (e.g., ethanol/DMF mixtures) to improve solubility and reduce toxicity .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Process Monitoring : Use in-line FTIR or LC-MS to track intermediate formation and adjust reaction parameters in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
